(4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Description
The compound “(4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone” is a structurally complex molecule featuring a 1,3,5-triazine core substituted with heterocyclic moieties. Key structural elements include:
- 1,3,5-Triazine ring: A nitrogen-rich aromatic system known for its versatility in medicinal chemistry and agrochemicals, often contributing to hydrogen bonding and π-π interactions .
- Piperazine and tetrahydrofuran-2-yl methanone: These moieties improve pharmacokinetic properties, including bioavailability and metabolic stability.
The triazine core’s electronic configuration, influenced by substituents, may dictate reactivity and intermolecular interactions .
Properties
IUPAC Name |
[4-(4-imidazol-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O2/c28-16(15-4-3-13-29-15)24-9-11-26(12-10-24)18-21-17(25-6-1-2-7-25)22-19(23-18)27-8-5-20-14-27/h5,8,14-15H,1-4,6-7,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLZNIBMTJQQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCN(CC4)C(=O)C5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone represents a complex molecular structure with potential biological activity. This article synthesizes existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be broken down into several key components:
- Imidazole ring : Known for its biological significance, particularly in enzyme catalysis and as a pharmacophore.
- Pyrrolidine and piperazine moieties : These nitrogen-containing rings are often associated with various pharmacological activities.
- Triazine core : This structure is linked to several known medicinal compounds due to its ability to interact with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interaction with various biological systems. Key areas of interest include:
Antimicrobial Activity
Research indicates that derivatives of imidazole and triazine compounds exhibit significant antimicrobial properties. The presence of the imidazole ring suggests potential activity against bacterial and fungal pathogens. For example, compounds with similar structures have shown effectiveness against resistant strains of bacteria due to their ability to disrupt cell membrane integrity or inhibit key metabolic pathways.
Antitumor Properties
Triazine derivatives have been studied for their anticancer effects. The compound's structure suggests it may interfere with cellular signaling pathways involved in cancer proliferation. A study demonstrated that similar triazine-based compounds exhibited cytotoxic effects on various cancer cell lines, suggesting a possible mechanism involving apoptosis induction or cell cycle arrest.
Neuropharmacological Effects
The piperazine and pyrrolidine components indicate potential neuropharmacological activity. Compounds featuring these moieties are often investigated for their effects on neurotransmitter systems. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant-like effects through modulation of serotonin receptors.
The biological activity of (4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting enzymatic function.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing synaptic transmission.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have highlighted the biological efficacy of structurally related compounds:
Scientific Research Applications
Antimicrobial Activity
Compound X exhibits promising antimicrobial properties against various pathogens. Research indicates that imidazole derivatives, similar to Compound X, have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The structural components of Compound X, particularly the imidazole and triazine moieties, are known to enhance its interaction with microbial targets.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| Compound X | Staphylococcus aureus | Moderate |
| Compound Y | E. coli | High |
| Compound Z | Pseudomonas aeruginosa | Moderate |
Anticancer Potential
The imidazole ring in Compound X is associated with anticancer activity. Studies have shown that imidazole derivatives can inhibit cancer cell proliferation by interfering with various signaling pathways . For example, compounds containing similar structural features have been evaluated for their ability to induce apoptosis in cancer cells.
Case Study: Anticancer Activity of Imidazole Derivatives
In a study evaluating the cytotoxic effects of imidazole derivatives on human cancer cell lines, compounds similar to Compound X were found to significantly reduce cell viability in breast and lung cancer models. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Neurological Applications
Research indicates that compounds with piperazine and pyrrolidine rings exhibit neuroprotective effects. Compound X may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety . The dual action of the piperazine moiety enhances binding affinity to serotonin receptors.
Table 2: Neurological Effects of Piperazine Derivatives
| Compound | Receptor Target | Effect |
|---|---|---|
| Compound A | 5HT1A | Agonist |
| Compound B | D2 | Antagonist |
| Compound X | 5HT2A | Partial Agonist |
Antitubercular Activity
Imidazole-containing compounds have shown potential against Mycobacterium tuberculosis. In vitro studies suggest that similar derivatives can inhibit the growth of tuberculosis strains, making them candidates for further development as antitubercular agents .
Table 3: Antitubercular Efficacy of Imidazole Derivatives
| Compound | Inhibition % |
|---|---|
| Compound A | 50 |
| Compound B | 34 |
| Compound X | TBD |
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of Compound X involves multi-step reactions that integrate various functional groups known for their biological activities. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Research has shown that modifications in the imidazole and triazine parts can significantly affect its bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally analogous triazine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity Modulation: The target compound’s tetrahydrofuran-2-yl methanone group likely enhances blood-brain barrier penetration compared to morpholine or piperidine analogs, which are bulkier and less lipophilic . Pyrrolidine substituents (as in the target compound and the herbicidal analog) may improve insect cuticle penetration in agrochemical applications, aligning with findings on structural determinants of compound uptake in pest management .
Metabolic Stability :
- Piperazine-linked tetrahydrofuran (in the target compound) is less prone to oxidative metabolism than morpholine or unsubstituted piperidine, suggesting longer half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
